

Application of Tetrachloroethylene in Metal Degreasing for Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrachloroethylene**

Cat. No.: **B127269**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tetrachloroethylene (PCE), also known as perchloroethylene, is a non-flammable, colorless liquid with a high solvency for a wide range of organic materials.^[1] Its stability, high boiling point, and high vapor density make it a historically significant and effective solvent for metal degreasing in various industrial and research applications.^{[1][2]} This document provides detailed application notes and protocols for the use of **tetrachloroethylene** in metal degreasing for research purposes, focusing on its mechanism, compatibility with various metals, and methods for evaluating cleaning efficacy.

Overview of Tetrachloroethylene for Metal Degreasing

Tetrachloroethylene is particularly effective for removing high-melting-point waxes, resins, oils, and greases from metal surfaces.^[2] Its high boiling point of 121.1 °C (250.0 °F) allows for a greater volume of solvent condensation on the workpiece during vapor degreasing compared to lower-boiling-point solvents, enhancing the cleaning action.^{[1][2]} This property is also advantageous for cleaning parts with intricate geometries, such as fine orifices or spot-welded seams, as it allows for better penetration.^[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **tetrachloroethylene** relevant to its use in metal degreasing is presented in Table 1.

Property	Value	Reference
Chemical Formula	C ₂ Cl ₄	[1]
Molar Mass	165.82 g/mol	[1]
Appearance	Clear, colorless liquid	[1]
Density	1.622 g/cm ³	[1]
Boiling Point	121.1 °C (250.0 °F)	[1]
Vapor Pressure	14 mmHg (at 20 °C)	[1]
Solubility in Water	0.15 g/L (at 25 °C)	[1]
Viscosity	0.89 cP (at 25 °C)	[1]

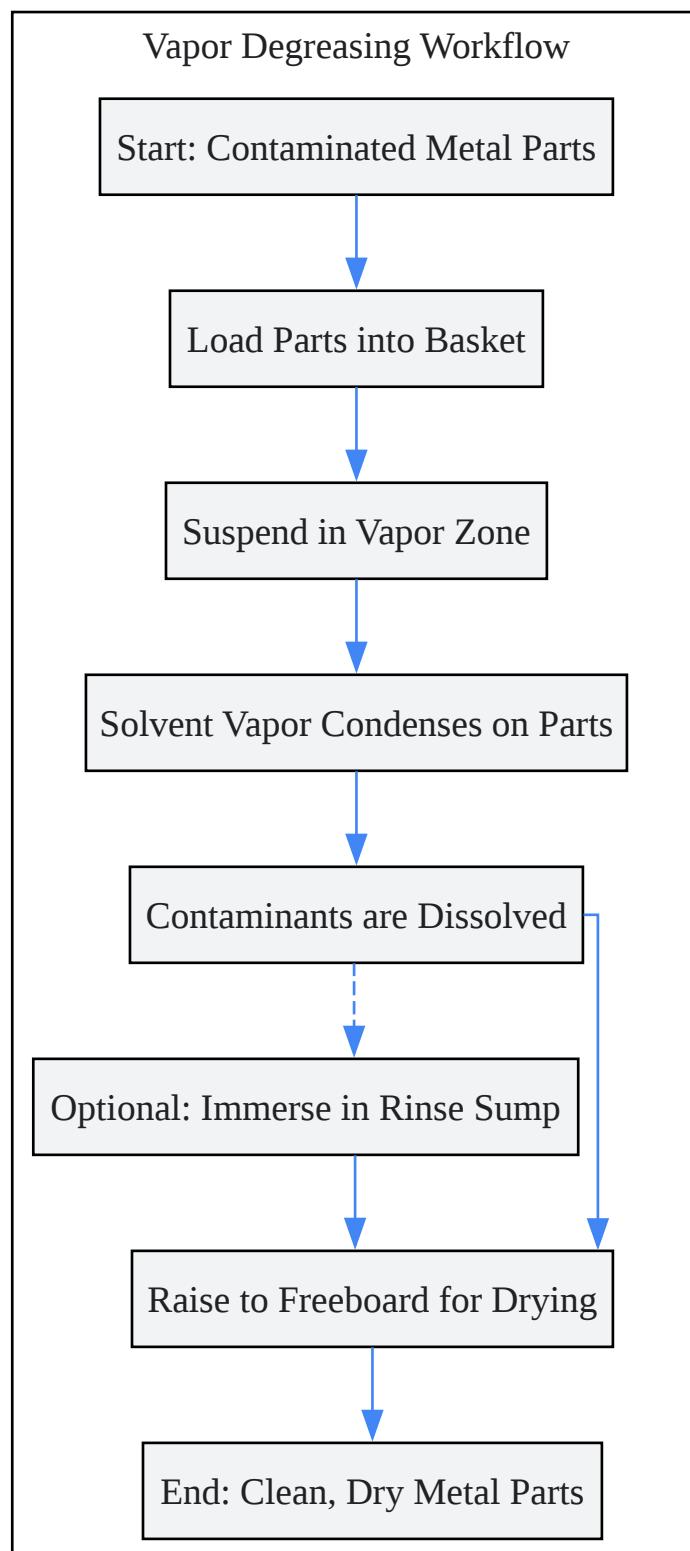
Metal Compatibility

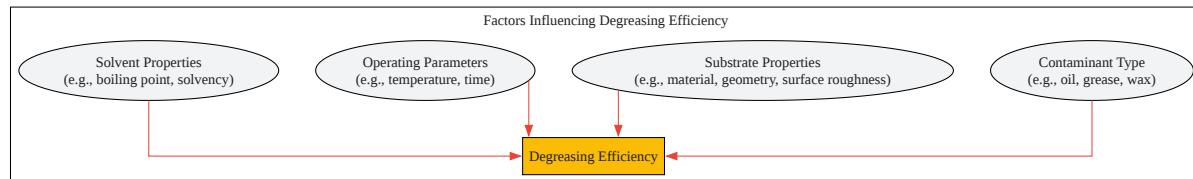
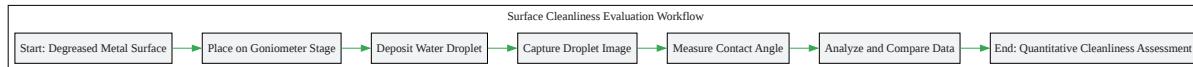
Tetrachloroethylene is generally compatible with a wide range of common metals. It is particularly suitable for cleaning metals that are prone to staining or corrosion, such as aluminum, magnesium, zinc, and brass.[\[2\]](#) However, prolonged contact or the presence of contaminants like water can lead to corrosion with some alloys. Research has shown that while no stress corrosion crack growth was observed in 347 stainless steel, AM-350 steel, and Ti-6Al-4V alloy when exposed to trichloroethylene (a related chlorinated solvent), general corrosion was observed on the stainless steel and titanium alloys after several hundred to a few thousand hours.[\[3\]](#) For 7075-T6 aluminum alloy, exposure to trichloroethylene and water led to failure due to a reduction in cross-section from corrosion.[\[3\]](#)

Metal/Alloy	Compatibility with Tetrachloroethylene	Reference
Aluminum and its alloys	Generally good, especially for short exposure times. [2] However, the presence of water can promote corrosion. [3]	[2] [3]
Stainless Steel (e.g., 304, 316)	Good compatibility. [3]	[3]
Brass and Bronze	Good compatibility. [2]	[2]
Magnesium and its alloys	Suitable for degreasing. [2]	[2]
Zinc and its alloys	Suitable for degreasing. [2]	[2]
Titanium alloys (e.g., Ti-6Al-4V)	Generally good, but general corrosion can occur with prolonged exposure. [3]	[3]

Experimental Protocols

Protocol for Vapor Degreasing of Metal Substrates


Vapor degreasing is a highly effective method for achieving a high level of cleanliness on metal parts.[\[4\]](#) The process involves the condensation of pure solvent vapor onto the cooler surface of the metal part, which dissolves contaminants.[\[4\]](#)



Materials:

- Vapor degreaser unit
- **Tetrachloroethylene** (vapor-degreasing grade)
- Metal substrates to be cleaned
- Appropriate personal protective equipment (PPE): solvent-resistant gloves, safety goggles, lab coat, and a respirator if ventilation is inadequate.

Procedure:

- Pre-cleaning: Mechanically remove any large, loose debris from the metal substrates.
- Loading: Place the metal substrates in a wire mesh basket, ensuring that all surfaces are accessible to the solvent vapor. Avoid overloading the basket to allow for proper drainage.
- Vapor Degreasing Cycle:
 - Suspend the basket of parts in the vapor zone of the degreaser, above the boiling solvent sump.
 - The hot solvent vapor will condense on the cooler metal parts, dissolving oils, greases, and other organic contaminants.
 - Continue this vapor exposure for a predetermined time (typically 5-15 minutes), or until the parts reach the temperature of the vapor and condensation ceases.
- Rinsing (Optional but Recommended): For enhanced cleanliness, immerse the basket in a rinse sump containing pure, distilled solvent. This can be followed by a final vapor rinse. A typical cycle could be a 5-minute immersion in the boiling liquid, followed by a 5-minute immersion in the rinse liquid, and a final 30-second vapor rinse.[\[5\]](#)
- Drying: Slowly raise the basket into the freeboard area of the degreaser, above the cooling coils, allowing the parts to dry completely as the residual solvent evaporates.
- Unloading: Once the parts are dry and cool, remove the basket from the degreaser.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 2. thefabricator.com [thefabricator.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Vapor Degreasing: A Comprehensive Guide | ORAPI Asia [orapiasia.com]
- 5. aimsolder.com [aimsolder.com]
- To cite this document: BenchChem. [Application of Tetrachloroethylene in Metal Degreasing for Research]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b127269#application-of-tetrachloroethylene-in-metal-degreasing-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com